2-(4-bromo-2-chlorophenoxy)-N-methylacetamide
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Overview
Description
2-(4-bromo-2-chlorophenoxy)-N-methylacetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a bromo and chloro substituent on the phenoxy ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-methylacetamide typically involves the reaction of 4-bromo-2-chlorophenol with N-methylacetamide. The process begins with the formation of the phenoxy intermediate, which is then reacted with N-methylacetamide under controlled conditions to yield the final product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of temperature and pressure are common practices to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-chlorophenoxy)-N-methylacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo and chloro substituents on the phenoxy ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(4-bromo-2-chlorophenoxy)-N-methylacetamide is utilized in several scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-methylacetamide involves its interaction with specific molecular targets. The compound can act as an allosteric modulator of ion channels and receptors, binding to a specific site on the protein and inducing a conformational change that alters the activity of the channel or receptor. This modulation can affect various physiological processes, including pain sensation and inflammation.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-chlorophenol: A precursor in the synthesis of 2-(4-bromo-2-chlorophenoxy)-N-methylacetamide.
2-(4-bromo-2-chlorophenoxy)-N-cycloheptylacetamide: A structurally similar compound with different substituents on the acetamide group.
Uniqueness
This compound is unique due to its specific combination of bromo and chloro substituents on the phenoxy ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications, particularly in the synthesis of novel compounds and the study of molecular interactions.
Properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO2/c1-12-9(13)5-14-8-3-2-6(10)4-7(8)11/h2-4H,5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJDQBKZOFQAMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=C(C=C(C=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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